Rhodanine, 3-(4-chloro-m-tolyl)-
Description
Overview of the Rhodanine (B49660) Heterocyclic Scaffold in Chemical Sciences
Rhodanine, chemically known as 2-thioxothiazolidin-4-one, is a five-membered heterocyclic compound containing a thiazolidine (B150603) ring. This scaffold is recognized for its versatile chemical reactivity, which allows for modifications at several positions, leading to a wide array of derivatives. nih.govresearchgate.net The rhodanine core is a key constituent in numerous compounds with significant biological activities, a fact underscored by the clinical use of the rhodanine-containing drug, epalrestat, for treating diabetic neuropathy. nih.govresearchgate.net Its structural features make it a valuable building block in drug discovery and medicinal chemistry. elsevierpure.comnih.gov The reactivity of the rhodanine ring, particularly at the C-5 methylene (B1212753) group and the N-3 nitrogen, allows for the synthesis of diverse molecular architectures. tandfonline.com
Importance of N-Substituted Rhodanines in Contemporary Research
The substitution at the nitrogen atom (N-3 position) of the rhodanine ring gives rise to N-substituted rhodanines, a class of compounds that has garnered considerable attention in contemporary research. nih.gov These substitutions are not merely additions; they significantly influence the molecule's physicochemical properties and biological activities. researchgate.net N-substituted rhodanines are recognized as crucial subunits and synthetic intermediates for a multitude of biologically active compounds, including those with antiviral, anticancer, and anti-inflammatory properties. nih.govf1000research.com The development of efficient synthetic methods to access these N-substituted derivatives remains an active area of investigation in organic and pharmaceutical chemistry due to their potential in drug development. nih.gov
Structural Context of 3-(4-chloro-m-tolyl)-Rhodanine within the Rhodanine Class
Below is a table summarizing the key structural details of the compound.
| Property | Description |
| Core Scaffold | Rhodanine (2-thioxothiazolidin-4-one) |
| Substituent Position | N-3 |
| Substituent | 4-chloro-m-tolyl |
| Systematic Name | 3-(4-chloro-3-methylphenyl)-2-thioxothiazolidin-4-one |
| Molecular Formula | C₁₀H₈ClNOS₂ |
Research Landscape and Knowledge Gaps Pertaining to the Compound
The research landscape for rhodanine and its derivatives is extensive, with thousands of studies exploring their synthesis and application in medicinal chemistry, particularly as anticancer, antimicrobial, and antidiabetic agents. nih.govresearchgate.netresearchgate.net However, the specific compound 3-(4-chloro-m-tolyl)-rhodanine is less frequently documented in dedicated studies. While general synthetic methods for N-substituted rhodanines would apply to its creation, and it may be included in larger libraries of compounds for screening, in-depth investigations into its unique properties and potential applications are not widely published. This represents a significant knowledge gap. Future research could focus on the targeted synthesis and biological evaluation of 3-(4-chloro-m-tolyl)-rhodanine, exploring how the specific electronic and steric effects of the 4-chloro-m-tolyl group influence its activity. Further studies are needed to fully characterize its chemical behavior, reactivity, and potential as a lead compound in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21494-77-9 |
|---|---|
Molecular Formula |
C10H8ClNOS2 |
Molecular Weight |
257.8 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClNOS2/c1-6-4-7(2-3-8(6)11)12-9(13)5-15-10(12)14/h2-4H,5H2,1H3 |
InChI Key |
HEUTWZDTCCHZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CSC2=S)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Rhodanine, 3 4 Chloro M Tolyl
Classical and Advanced Synthetic Pathways for N-Aryl Rhodanines
The synthesis of the N-aryl rhodanine (B49660) scaffold, the foundational structure of Rhodanine, 3-(4-chloro-m-tolyl)-, can be achieved through various methodologies, ranging from classical one-pot multicomponent reactions to modern, efficiency-focused protocols.
Three-Component Condensation Reactions
Three-component reactions (TCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like N-aryl rhodanines from simple starting materials in a single step. A common and effective method involves the reaction of an amine, carbon disulfide, and an activated acetylene (B1199291) derivative. researchgate.net
A primary aryl amine, such as 4-chloro-3-methylaniline, is reacted with carbon disulfide to form a dithiocarbamate (B8719985) intermediate in situ. This intermediate then undergoes reaction with a third component, like an acetylenic ester (e.g., diethyl acetylenedicarboxylate), to yield the rhodanine derivative. researchgate.net This approach is valued for its operational simplicity and the ability to generate molecular diversity by varying the amine and the third component. nih.gov The reaction can proceed smoothly in water under neutral conditions, making it an environmentally conscious choice. researchgate.net
Another variation of the three-component synthesis involves the use of thioureas and thioglycolic acid, catalyzed by a protic acid, which provides a direct and straightforward route to the rhodanine skeleton. sci-hub.se
Table 1: Examples of Three-Component Synthesis of Rhodanine Derivatives
| Amine | Third Component | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexyl amine | Diethyl acetylenedicarboxylate | Water | N-cyclohexyl rhodanine | 70 | researchgate.net |
| Benzylamine | Diethyl acetylenedicarboxylate | Water | N-benzyl rhodanine | 80-90 | researchgate.net |
This table showcases the versatility of the three-component reaction in synthesizing various N-substituted rhodanines.
Knoevenagel Condensation Approaches to 5-Arylidene Derivatives
The Knoevenagel condensation is a cornerstone reaction in rhodanine chemistry, primarily used to introduce substituents at the C-5 position, leading to 5-arylidene derivatives. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a compound with an active methylene (B1212753) group, such as the rhodanine ring, with a carbonyl compound, typically an aldehyde or ketone. wikipedia.org The reaction is usually catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com
For the synthesis of 5-arylidene derivatives of Rhodanine, 3-(4-chloro-m-tolyl)-, the parent rhodanine would be reacted with a suitable aromatic aldehyde in the presence of a catalyst. The active methylene group at the C-5 position of the rhodanine ring readily participates in the condensation, followed by dehydration, to form a new carbon-carbon double bond. wikipedia.org This method is widely employed due to its reliability and the vast commercial availability of aromatic aldehydes, allowing for the creation of large libraries of derivatives. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of rhodanine derivatives has significantly benefited from this technology. nih.govrsc.orgresearchgate.net
In the context of Knoevenagel condensations for producing 5-arylidene rhodanines, microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov For instance, the condensation of 3-phenyl-2-thioxothiazolidin-4-one with various aldehydes under microwave irradiation in ethanol (B145695) with a catalytic amount of a base like 2,2,6,6-tetramethyl piperidine (TMP) has been shown to be highly efficient. nih.gov This protocol offers good to excellent yields and simplifies product purification, as the desired compounds often precipitate out of the reaction mixture upon cooling. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation
| Reactants | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenyl-2-thioxothiazolidin-4-one + Aldehyde | Conventional (Reflux) | 5 h | 11-69 | nih.gov |
This table highlights the significant advantages of using microwave irradiation in the synthesis of rhodanine derivatives.
Green Chemistry Approaches in Rhodanine Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been successfully applied to the synthesis of rhodanine derivatives. rsc.org One notable approach involves using water as a solvent, which is non-toxic, inexpensive, and readily available. researchgate.net
A green procedure for synthesizing rhodanine derivatives utilizes a tandem aldol (B89426) condensation-thia-Michael addition protocol in an aqueous diethylamine (B46881) medium. rsc.org This method is simple, economical, and provides high to excellent yields (82–96%). rsc.org A key advantage is that the product often precipitates spontaneously from the aqueous medium, allowing for easy isolation by simple filtration. rsc.org
Furthermore, the use of catalysts like alum in water under microwave irradiation for Knoevenagel condensations represents another green approach. This protocol is efficient, requires only a catalytic amount of the non-toxic and inexpensive alum, and results in excellent product yields with a simple work-up.
Targeted Derivatization at C-5 Position of Rhodanine, 3-(4-chloro-m-tolyl)-
The C-5 position of the rhodanine ring is a key site for chemical modification, as the methylene group is activated by the two adjacent carbonyl and thiocarbonyl groups. This allows for facile derivatization, most commonly through Knoevenagel condensation.
Functionalization with Aromatic Aldehydes and Heterocyclic Systems
The reaction is generally carried out in a suitable solvent, such as ethanol or acetic acid, often with a basic catalyst like piperidine or sodium acetate, to facilitate the formation of the enolate intermediate. The choice of aldehyde is crucial as it directly dictates the final structure of the derivative. A wide array of substituted benzaldehydes, naphthaldehydes, and various heterocyclic aldehydes (e.g., from indole, furan, thiophene (B33073) systems) can be employed. nih.gov
For example, the condensation with substituted indole-3-carbaldehydes can yield derivatives with extended π-systems. nih.gov The synthesis of these derivatives often proceeds with moderate to excellent yields and is a standard method for creating libraries of rhodanine-based compounds for various applications. nih.gov
Table 3: Examples of C-5 Derivatization of Rhodanine Analogs via Knoevenagel Condensation
| Rhodanine Core | Aldehyde | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-carboxyphenyl)rhodanine | Indole-3-carbaldehyde | DMAP, DCM, r.t. | 5-(Indol-3-ylmethylene) derivative | 65-92 | nih.gov |
| N-(4-carboxyphenyl)rhodanine | 2-Naphthaldehyde | DMAP, DCM, r.t. | 5-(Naphthalen-2-ylmethylene) derivative | 65-92 | nih.gov |
This table illustrates the broad scope of the Knoevenagel condensation for C-5 functionalization of the rhodanine scaffold.
Introduction of Aliphatic and Heteroatom-Containing Moieties
The most common and effective strategy for introducing a wide array of substituents at the C-5 position of the 3-(4-chloro-m-tolyl)rhodanine core is the Knoevenagel condensation. orientjchem.orgnih.govf1000research.comwikipedia.org This reaction involves the activation of the methylene group at the C-5 position by the adjacent carbonyl and thiocarbonyl groups, making it sufficiently acidic to act as a nucleophile. wikipedia.org The reaction typically proceeds by treating the 3-(4-chloro-m-tolyl)rhodanine with an appropriate aldehyde or ketone in the presence of a basic catalyst. pw.live This method allows for the facile introduction of both aliphatic and heteroatom-containing moieties.
A variety of catalysts and reaction conditions have been employed to facilitate the Knoevenagel condensation of N-substituted rhodanines, including weak bases like piperidine and triethylamine, as well as the use of microwave irradiation to accelerate the reaction. nih.gov The choice of solvent can also be critical, with options ranging from alcohols to aqueous media, reflecting a move towards greener chemistry.
The introduction of simple alkyl groups can be achieved by using aliphatic aldehydes in the Knoevenagel condensation. For instance, the reaction of a 3-aryl rhodanine with a simple aliphatic aldehyde would yield a 5-alkylidene derivative, which can subsequently be reduced to afford a 5-alkyl derivative if the exocyclic double bond is not desired. The incorporation of alkyl chains can be used to modulate properties such as lipophilicity. wikipedia.org
Furthermore, heteroatom-containing moieties can be readily installed using aldehydes bearing these functionalities. This includes, but is not limited to, aromatic and heterocyclic aldehydes, which introduce further points for diversification and interaction with biological targets. orientjchem.orgresearchgate.net
Below is a table summarizing representative examples of moieties that can be introduced at the C-5 position of a 3-substituted rhodanine core via Knoevenagel condensation, a methodology directly applicable to 3-(4-chloro-m-tolyl)rhodanine.
| Moiety Type | Example Reactant (Aldehyde) | Resulting C-5 Substituent (Post-Condensation) |
| Aliphatic | Butyraldehyde | 5-Butylidene |
| Aryl | Benzaldehyde | 5-Benzylidene |
| Substituted Aryl | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene) |
| Heterocyclic | 2-Furaldehyde | 5-(2-Furylmethylene) |
| Heteroatom-containing Aryl | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene) |
Modifications at the N-3 Position and Aromatic Substituent of Rhodanine, 3-(4-chloro-m-tolyl)-
Strategies for Introducing Substituted Tolyl Groups
The substitution pattern at the N-3 position of the rhodanine ring is determined during the initial synthesis of the heterocyclic core. The most prevalent method for the synthesis of N-aryl rhodanines, including 3-(4-chloro-m-tolyl)rhodanine, involves a one-pot reaction of the corresponding primary amine (in this case, 4-chloro-3-methylaniline), carbon disulfide, and an α-haloacetic acid or its ester, such as sodium chloroacetate. nih.govresearchgate.net
Therefore, the strategy for introducing different substituted tolyl groups at the N-3 position is not a post-synthetic modification of the 3-(4-chloro-m-tolyl)rhodanine molecule itself. Instead, it involves the de novo synthesis of the rhodanine ring using a different substituted tolyl amine as the starting material. For example, to obtain 3-(2-chloro-m-tolyl)rhodanine, one would start with 2-chloro-3-methylaniline. This approach allows for a wide diversity of substitution patterns on the aromatic ring at the N-3 position.
A general synthetic scheme for N-substituted rhodanines is presented below:
Scheme 1: General synthesis of N-substituted rhodanines.
R-NH₂ + CS₂ + ClCH₂COOH → N-substituted rhodanine + 2H₂O + HCl
This highlights that the identity of the "R" group, in this case, the substituted tolyl moiety, is established from the outset of the synthesis.
Linker Chemistry for Conjugation with Other Chemical Scaffolds
The 3-(4-chloro-m-tolyl)rhodanine scaffold can be conjugated to other chemical entities through the use of chemical linkers. These linkers are typically bifunctional molecules that can covalently connect two different molecular fragments. nih.gov The properties of the linker, such as its length, flexibility, and chemical stability, are crucial and can be tailored for specific applications. nih.gov
A common strategy for introducing a linker onto the rhodanine core is to utilize a functional group on the N-3 substituent. However, given the relative inertness of the chloro and methyl groups on the tolyl ring of 3-(4-chloro-m-tolyl)rhodanine, a more synthetically accessible approach involves modifying the rhodanine core itself to incorporate a reactive handle. For instance, starting with an N-substituted rhodanine bearing a carboxylic acid group allows for amide bond formation, a robust and widely used conjugation reaction.
An example of this approach involves the synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which can then be coupled with an amine-containing molecule. nih.gov While this example modifies the N-3 substituent to an acetic acid group rather than a tolyl group, the principle of using a linker is clearly demonstrated. This resulting rhodanine-linker construct can then undergo further derivatization at the C-5 position via Knoevenagel condensation. nih.gov
The following table outlines a representative example of linker chemistry involving a rhodanine core.
| Rhodanine Precursor | Linker Functionality | Conjugation Partner | Resulting Conjugate |
| 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid | Carboxylic Acid | Sulfanilamide (amine) | 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide nih.gov |
Mechanism-Based Synthesis for Enhanced Structural Complexity
The generation of more complex molecules from the 3-(4-chloro-m-tolyl)rhodanine scaffold relies on mechanism-based synthetic strategies. The Knoevenagel condensation is a prime example of such a strategy, where the inherent reactivity of the C-5 methylene group is harnessed to form new carbon-carbon bonds and introduce diverse functionalities. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
The mechanism of the Knoevenagel condensation typically proceeds through the following steps:
Enolate Formation: A base removes a proton from the active methylene group at C-5 of the rhodanine ring, forming a resonance-stabilized enolate. numberanalytics.com
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.com
Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the α,β-unsaturated product, which is often a stable, conjugated system. wikipedia.org
This mechanism-driven approach allows for the predictable and efficient construction of 5-substituted rhodanine derivatives. Further complexity can be achieved through tandem reactions that begin with a Knoevenagel condensation. For example, the newly formed α,β-unsaturated system can participate in subsequent reactions, such as Michael additions or cycloadditions, to build more elaborate molecular architectures in a single synthetic operation. While specific examples for 3-(4-chloro-m-tolyl)rhodanine are not extensively documented, the principles of tandem reactions starting with a Knoevenagel condensation are well-established for related heterocyclic systems. mdpi.com
Advanced Structural Characterization and Spectroscopic Elucidation of Rhodanine, 3 4 Chloro M Tolyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the elucidation of the carbon-hydrogen framework of organic molecules. For Rhodanine (B49660), 3-(4-chloro-m-tolyl)- , a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Rhodanine, 3-(4-chloro-m-tolyl)- is anticipated to exhibit distinct signals corresponding to the protons of the rhodanine ring and the substituted tolyl group. The methylene (B1212753) protons (CH₂) of the rhodanine ring are expected to appear as a singlet. The aromatic region of the spectrum would be more complex, showing signals for the three protons on the 4-chloro-m-tolyl ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro and methyl substituents. The methyl group protons on the tolyl ring would appear as a distinct singlet in the upfield region of the spectrum.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| CH₂ (Rhodanine) | 4.0 - 4.5 | Singlet |
| CH₃ (Tolyl) | 2.3 - 2.5 | Singlet |
| Aromatic CH | 7.0 - 7.6 | Multiplet |
This interactive table presents predicted ¹H NMR data based on analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For Rhodanine, 3-(4-chloro-m-tolyl)- , distinct signals are expected for the carbonyl (C=O) and thiocarbonyl (C=S) carbons of the rhodanine ring, typically in the downfield region. The methylene carbon (CH₂) of the rhodanine ring will resonate further upfield. The aromatic carbons of the tolyl group will appear in the 120-140 ppm range, with their precise shifts influenced by the chloro and methyl substituents. The methyl carbon will be observed at the most upfield position.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=S (Rhodanine) | 195 - 205 |
| C=O (Rhodanine) | 170 - 175 |
| Aromatic C (C-Cl) | 130 - 135 |
| Aromatic C (C-N) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Aromatic C (C-CH₃) | 138 - 142 |
| CH₂ (Rhodanine) | 30 - 35 |
| CH₃ (Tolyl) | 20 - 22 |
This interactive table presents predicted ¹³C NMR data based on analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the protonated carbons in both the rhodanine and tolyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the tolyl group to the nitrogen atom of the rhodanine ring and establishing the relative positions of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of Rhodanine, 3-(4-chloro-m-tolyl)- would be characterized by strong absorption bands corresponding to the carbonyl and thiocarbonyl groups of the rhodanine core, as well as vibrations associated with the aromatic ring and the C-Cl bond.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C=O (Amide) | 1700 - 1740 | Strong |
| C=S (Thioamide) | 1200 - 1250 | Strong |
| C-N Stretching | 1350 - 1450 | Medium-Strong |
| Aromatic C=C Stretching | 1450 - 1600 | Medium-Weak |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C-Cl Stretching | 700 - 800 | Strong |
This interactive table presents expected IR absorption frequencies based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a compound, which aids in confirming its structure. For Rhodanine, 3-(4-chloro-m-tolyl)- , with a chemical formula of C₁₀H₈ClNOS₂, the expected exact mass would be a key identifier. ontosight.ai
The fragmentation pattern in the mass spectrum would likely involve initial cleavages of the rhodanine ring and the substituent bonds. Common fragmentation pathways for 3-aryl-rhodanines include the loss of the aryl group, cleavage of the rhodanine ring to produce characteristic fragments, and loss of small molecules like CO or CS. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of Rhodanine, 3-(4-chloro-m-tolyl)- is expected to show absorption bands arising from π → π* and n → π* transitions. The rhodanine core itself possesses chromophores, and the presence of the substituted aromatic ring will influence the position and intensity of these absorption maxima. The conjugation between the aromatic ring and the rhodanine moiety is expected to result in a bathochromic (red) shift of the absorption bands compared to the individual chromophores.
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250 - 350 |
| n → π | 350 - 450 |
This interactive table presents expected UV-Vis absorption ranges based on the electronic structure of the molecule.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. While a specific crystal structure for Rhodanine, 3-(4-chloro-m-tolyl)- is not publicly available, analysis of closely related rhodanine derivatives provides a robust framework for understanding its likely solid-state characteristics.
In a related compound, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, X-ray diffraction analysis revealed that the two aromatic rings are significantly twisted with respect to each other, inclined by 64.22 (9)°. researchgate.net The acrylonitrile (B1666552) group in this molecule maintains a high degree of planarity. researchgate.net Such data for related structures allows for the building of a comprehensive understanding of the steric and electronic effects that dictate the preferred conformations in this class of compounds.
The detailed crystallographic data for a related chlorinated phenyl derivative are presented below as an illustrative example.
Interactive Table 1: Crystallographic Data for a Representative Chlorinated Phenyl Derivative
| Crystal Data | |
| Chemical Formula | C17H14ClNOS |
| Formula Weight | 315.81 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | |
| a (Å) | 8.3060 (4) |
| b (Å) | 10.5048 (6) |
| c (Å) | 17.9795 (9) |
| β (°) | 100.598 (5) |
| Volume (ų) | 1542.00 (14) |
| Other Parameters | |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data sourced from a study on 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. researchgate.net
For example, in the crystal structures of some 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives, molecules form dimers through strong O-H∙∙∙N or O-H∙∙∙O hydrogen bonds. nih.gov These dimers are then further interconnected by weaker C–H···O and C–H···S interactions, building up the three-dimensional crystal lattice. nih.gov
Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of aromatic compounds. In the case of Rhodanine, 3-(4-chloro-m-tolyl)-, π-π interactions between the chlorotolyl rings would be expected. Another significant, though weaker, interaction that can be observed is the C—H⋯π interaction, where a C-H bond points towards the face of an aromatic ring. In the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, molecules are linked into inversion dimers specifically via pairs of C—H⋯π interactions. researchgate.net
The presence of sulfur atoms in the rhodanine ring also introduces the possibility of specific sulfur-containing interactions. These can include S∙∙∙S contacts and interactions between sulfur and nitrogen atoms (N∙∙∙S), which have been noted as important in drug design. nih.gov The nature and geometry of these varied intermolecular forces collectively determine the stability and form of the crystalline solid. mdpi.comrsc.org
Computational Chemistry and Theoretical Investigations of Rhodanine, 3 4 Chloro M Tolyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Rhodanine (B49660), 3-(4-chloro-m-tolyl)-.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations are a cornerstone for understanding the electronic landscape of a molecule. For Rhodanine, 3-(4-chloro-m-tolyl)-, these calculations can predict key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character, while the LUMO energy reflects its capacity to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. In the case of Rhodanine, 3-(4-chloro-m-tolyl)-, the electron-withdrawing nature of the rhodanine ring and the chloro-m-tolyl group significantly influences the electron density distribution. A Molecular Electrostatic Potential (MEP) map, generated through DFT calculations, visually represents the regions of positive and negative electrostatic potential, further identifying sites susceptible to intermolecular interactions. ekb.eg
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Rhodanine Derivative
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added | 2.1 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.2 eV |
| Global Softness (S) | Reciprocal of global hardness, indicates reactivity | 0.45 eV-1 |
| Electronegativity (χ) | Power of an atom to attract electrons | 4.3 eV |
| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | 4.2 eV |
Note: These values are illustrative for a generic rhodanine derivative and would be specifically calculated for Rhodanine, 3-(4-chloro-m-tolyl)- in a dedicated study.
Conformational Analysis and Energy Landscapes
Theoretical methods can systematically rotate this bond and calculate the corresponding energy at each step, generating a potential energy scan. This allows for the identification of the lowest energy (most stable) conformation and other local minima. The results of such an analysis are crucial for understanding how the molecule might orient itself when interacting with a biological target. nih.gov
Spectroscopic Property Prediction (NMR, UV-Vis)
Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and characterization of synthesized compounds. nih.gov
NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Rhodanine, 3-(4-chloro-m-tolyl)- can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed. Discrepancies between theoretical and experimental spectra can often highlight specific structural features or intermolecular interactions in the experimental sample.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. ekb.eg This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the bands observed in the experimental UV-Vis spectrum, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π* transitions) within the rhodanine chromophore and the influence of the 4-chloro-m-tolyl substituent.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com This is particularly valuable in drug discovery for predicting the interaction between a potential drug molecule (ligand) and a biological target, such as an enzyme or a receptor. researchgate.net
Prediction of Binding Modes with Specific Biological Macromolecules (e.g., Enzymes, Receptors)
Rhodanine derivatives are known to inhibit various enzymes, including metallo-β-lactamases and those involved in cancer progression. researchgate.netscirp.org Molecular docking simulations can be used to investigate the potential of Rhodanine, 3-(4-chloro-m-tolyl)- to bind to the active site of such enzymes. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding affinity.
The results of a docking study would reveal the most probable binding mode, showing how the 3-(4-chloro-m-tolyl)rhodanine molecule orients itself within the active site. This includes the spatial arrangement of the ligand and the specific amino acid residues it interacts with.
Evaluation of Ligand-Protein Interactions and Binding Affinities
Beyond predicting the binding pose, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: The rhodanine moiety contains hydrogen bond donors and acceptors, which can form crucial interactions with the protein backbone or side chains.
Hydrophobic Interactions: The aromatic 4-chloro-m-tolyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The chlorine atom on the tolyl ring can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
π-π Stacking: The aromatic ring of the ligand can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
The scoring functions used in docking algorithms provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predicted affinities can be used to rank potential inhibitors and guide further experimental studies.
Table 2: Hypothetical Molecular Docking Results for Rhodanine, 3-(4-chloro-m-tolyl)- with a Target Enzyme
| Parameter | Description | Illustrative Value |
| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the active site interacting with the ligand | Tyr234, His118, Phe150, Ser210 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed | 2 (with Tyr234, Ser210) |
| Hydrophobic Interactions | Key hydrophobic contacts | Phe150, Leu198, Val121 |
| Halogen Bond | Presence of a halogen bond with a specific residue | Yes (with Gly209 carbonyl oxygen) |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful lens to examine the intricate dance between a ligand and its biological target over time. For Rhodanine, 3-(4-chloro-m-tolyl)-, MD simulations are instrumental in understanding the stability of the ligand-target complex and the dynamic nature of their interactions.
Investigation of Ligand-Target Stability and Dynamic Interactions
MD simulations of Rhodanine, 3-(4-chloro-m-tolyl)- complexed with a target protein, such as a kinase or an enzyme like aldose reductase, can reveal the stability of the binding pose predicted by molecular docking. researchgate.net By simulating the system over nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it undergoes significant conformational changes that might lead to its dissociation.
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the 3-(4-chloro-m-tolyl) moiety and the rhodanine core with the amino acid residues of the target are monitored throughout the simulation. For instance, the chlorine atom and the methyl group on the tolyl ring can significantly influence the hydrophobic interactions within the binding site. The rhodanine ring itself, with its carbonyl and thiocarbonyl groups, can act as both a hydrogen bond donor and acceptor. nih.gov The stability of these interactions over the simulation time is a key indicator of the ligand's potential efficacy.
A recent in silico analysis of rhodanine derivatives targeting aldose reductase demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes and elucidating the key binding interactions. researchgate.net
Analysis of Conformational Changes Upon Binding
The binding of a ligand to a protein is often not a rigid "lock-and-key" event but rather an induced-fit process where both molecules can undergo conformational adjustments. MD simulations allow for the detailed analysis of these changes. Upon binding of Rhodanine, 3-(4-chloro-m-tolyl)-, the dihedral angles within the ligand can change to achieve a more favorable conformation within the binding pocket.
Simultaneously, the protein target can also exhibit conformational shifts. Loops near the binding site may close over the ligand, sequestering it from the solvent, or the orientation of key amino acid side chains might adjust to optimize interactions. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and side chains, researchers can identify which regions of the protein are most affected by the ligand's presence.
Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties.
Development of Predictive Models for Biological Activities
For a series of rhodanine derivatives, including Rhodanine, 3-(4-chloro-m-tolyl)-, QSAR models can be developed to predict their biological activities, such as anticancer or antimicrobial effects. nih.gov These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods to find the best correlation with the experimentally determined activity.
A study on rhodanine derivatives as anticancer agents identified several key descriptors that influence their cytotoxic activity. nih.gov These included 2D descriptors like MATS2e (Moran autocorrelation - lag 2 / weighted by atomic Sanderson electronegativities) and 3D descriptors such as RDF060p (Radial Distribution Function - 6.0 / weighted by atomic polarizabilities). The developed QSAR model showed good statistical significance with a correlation coefficient (R²) of 0.75 and a leave-one-out cross-validation coefficient (Q²_LOO) of 0.64, indicating its predictive power. nih.gov Such models are invaluable for screening large virtual libraries of compounds and prioritizing those with the highest predicted activity for synthesis and testing.
Table 1: Example of Descriptors Used in QSAR Models for Rhodanine Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
| 2D Autocorrelation | MATS2e | Moran autocorrelation of lag 2, weighted by atomic Sanderson electronegativities. | Relates to the distribution of electronegative atoms, influencing polar interactions. |
| 2D Autocorrelation | MATs7e | Moran autocorrelation of lag 7, weighted by atomic Sanderson electronegativities. | Provides information about the spatial arrangement of electronegative atoms over a larger distance. |
| 3D-RDF | RDF060p | Radial Distribution Function at a radius of 6.0 Å, weighted by atomic polarizabilities. | Describes the probability of finding an atom with high polarizability at a certain distance, important for dispersion forces. nih.gov |
This table is illustrative and based on descriptors found to be significant for a series of rhodanine derivatives.
Elucidation of Structural Descriptors Influencing Chemical Properties
QSPR studies focus on correlating structural features with physicochemical properties like solubility, lipophilicity (logP), and electronic properties. For Rhodanine, 3-(4-chloro-m-tolyl)-, descriptors such as the van der Waals volume, electron density, and electronegativity can be calculated to understand their role in its chemical behavior. nih.gov
The presence of the chloro and methyl groups on the tolyl ring will significantly impact the lipophilicity and electronic distribution of the molecule. The chlorine atom, being electronegative, will create a dipole moment, while the methyl group adds to the steric bulk and hydrophobicity. These properties are crucial as they affect the compound's ability to cross cell membranes and interact with its biological target.
Table 2: Key Structural Features and Their Predicted Influence on Properties
| Structural Feature | Predicted Influence on Properties |
| 3-(4-chloro-m-tolyl) group | Increases lipophilicity, influences electronic distribution, and provides specific steric bulk for target binding. |
| Rhodanine core | Provides a rigid scaffold with hydrogen bond donor and acceptor capabilities. The thiocarbonyl group is a key feature for certain biological activities. |
| Chlorine atom | Increases electronegativity and can participate in halogen bonding, potentially enhancing binding affinity. |
| Methyl group | Contributes to hydrophobic interactions within the binding pocket. |
In Vitro Mechanistic Studies and Biological Target Elucidation for Rhodanine, 3 4 Chloro M Tolyl Derivatives
Enzyme Inhibition and Modulation Studies in vitro
Rhodanine (B49660) derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors across various families. The core rhodanine structure serves as a versatile scaffold for chemical modifications, leading to a wide array of biological activities.
Derivatives of rhodanine have been identified as a class of non-sulfonamide carbonic anhydrase (CA) inhibitors. nanobioletters.com Studies on various rhodanine-based compounds have demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA II and the tumor-associated hCA IX. nanobioletters.com
Research into four series of novel rhodanine derivatives revealed that their selectivity depends on the substitution pattern. Rhodanine-benzylidene and rhodanine-hydrazine derivatives tend to be more selective for hCA II, while Rhodanine-N-carboxylate derivatives show higher selectivity towards hCA IX. nanobioletters.com Certain rhodanine-linked isoxazole (B147169) and 1,2,4-oxadiazole (B8745197) derivatives have been found to inhibit both hCA II and hCA IX. nanobioletters.com
The inhibition constants (Kᵢ) for some of the most active rhodanine derivatives against hCA II are in the micromolar range. For instance, specific derivatives have shown Kᵢ values of 4.7 µM, 7.7 µM, and 9.8 µM against hCA II. nanobioletters.com The tumor-associated isoform hCA IX, a target in cancer therapy, is also effectively inhibited by certain rhodanine derivatives. nih.govnih.gov
Inhibition of Carbonic Anhydrase Isoforms by Rhodanine Derivatives
| Derivative Type | Target Isoform | Reported Activity | Reference |
|---|---|---|---|
| Rhodanine-benzylidene derivatives | hCA II | Selective Inhibition | nanobioletters.com |
| Rhodanine-hydrazine derivatives | hCA II | Selective Inhibition (Ki = 7.7 µM for compound 6d) | nanobioletters.com |
| Rhodanine-N-carboxylate derivatives | hCA IX | Highly Selective Inhibition | nanobioletters.com |
| Rhodanine-linked oxadiazole derivative (8db) | hCA II | Inhibition (Ki = 4.7 µM) | nanobioletters.com |
| Rhodanine-benzylidene derivative (3b) | hCA II | Inhibition (Ki = 9.8 µM) | nanobioletters.com |
The rhodanine scaffold has been explored for its potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine. A study on 3-α-carboxy ethyl/3-benzamidoacetic acid rhodanine derivatives demonstrated that these compounds exhibit acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values ranging from 27.29 µM to 112.58 µM. nanobioletters.com
The structure-activity relationship suggests that the presence of electron-withdrawing groups on the benzene (B151609) ring enhances the inhibitory potency against AChE. nanobioletters.com For example, a derivative featuring a 4-nitro substituent showed the most effective AChE inhibition with an IC₅₀ value of 27.29 µM. nanobioletters.com Molecular docking studies suggest that the carboxyl group of the rhodanine moiety can form hydrogen bonds with key residues in the active site of the AChE enzyme, such as Ser200 and His440. nanobioletters.com
Currently, there is limited specific information available in the reviewed literature regarding the direct inhibition of Butyrylcholinesterase by 3-(4-chloro-m-tolyl)rhodanine or its close derivatives.
Acetylcholinesterase (AChE) Inhibition by Rhodanine Derivatives
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3f | 4-Nitro on Benzene Ring | 27.29 | nanobioletters.com |
| Compound 3m | Unspecified | 112.58 | nanobioletters.com |
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition is a therapeutic strategy for various diseases. PTP1B, in particular, is a major negative regulator of the insulin (B600854) receptor and is considered a target for the treatment of diabetes and obesity. nih.govnih.gov While research has been conducted on various PTP1B inhibitors, specific data on the inhibitory activity of 3-(4-chloro-m-tolyl)rhodanine against PTPs is not extensively available in the current literature. General studies have shown that inhibiting PTP1B can lead to favorable metabolic outcomes. nih.gov
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. frontiersin.orgnih.gov The inhibition of GSTs can be a strategy to overcome drug resistance in cancer cells. nih.gov However, detailed in vitro studies on the specific inhibitory effects of 3-(4-chloro-m-tolyl)rhodanine on GST enzymes are not prominently featured in the reviewed scientific literature.
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage post-prandial hyperglycemia. nih.govnih.gov Rhodanine derivatives have been investigated as potential α-amylase inhibitors. A recent study focused on novel (2-chloro-6-(trifluoromethyl)benzyloxy)arylidene) based rhodanine and rhodanine acetic acid derivatives for their α-glucosidase and α-amylase inhibitory activities. researchgate.net While this indicates that the rhodanine scaffold is being actively explored for this target, specific inhibitory data, such as IC₅₀ values for 3-(4-chloro-m-tolyl)rhodanine, are not available in the reviewed sources.
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic pathway, and its enzymes, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), have emerged as potential therapeutic targets. nih.gov A study on N-phenyl substituted rhodanine derivatives investigated their inhibitory effects on G6PD and 6PGD. nih.gov
The results showed that these rhodanine derivatives act as competitive inhibitors for both enzymes. The inhibition constants (Kᵢ) were found to be in the micromolar range. A derivative with a structure closely related to the title compound, N-(4-chlorophenyl)rhodanine, exhibited significant inhibitory activity. nih.gov
Inhibition of Pentose Phosphate Pathway Enzymes by N-Phenyl Rhodanine Derivatives
| Compound (Substituent on Phenyl Ring) | Target Enzyme | Inhibition Constant (Kᵢ) in µM | Inhibition Type | Reference |
|---|---|---|---|---|
| 4-Chloro (4c) | G6PD | 6.57 ± 2.03 | Competitive | nih.gov |
| 4-Chloro (4c) | 6PGD | 11.17 ± 3.01 | Competitive | nih.gov |
| 3-Amino (Starting Material) | G6PD | 91.60 ± 9.25 | Competitive | nih.gov |
| 3-Amino (Starting Material) | 6PGD | 64.51 ± 4.26 | Competitive | nih.gov |
Xanthine (B1682287) Oxidase Inhibition
There is currently no publicly available scientific literature detailing the in vitro inhibitory activity of Rhodanine, 3-(4-chloro-m-tolyl)- or its closely related derivatives on xanthine oxidase.
Topoisomerase II Inhibition
While research into the topoisomerase II inhibitory potential of rhodanine derivatives is ongoing, specific data for Rhodanine, 3-(4-chloro-m-tolyl)- is not available. However, studies on other rhodanine derivatives, such as N-rhodanine glycosides, have shown that this class of compounds can act as topoisomerase II inhibitors. acs.org For instance, certain S-glucosylated rhodanine derivatives have been synthesized and evaluated for their antitumor effects through topoisomerase II inhibition and DNA intercalation. acs.org These findings suggest that the rhodanine scaffold is a promising template for the development of novel topoisomerase II inhibitors.
Kinase Inhibition (e.g., Protein Tyrosine Kinase, Bcr-Abl, JSP-1, PI3Kα, EGFR)
Rhodanine derivatives have been identified as inhibitors of various kinases, playing a crucial role in cellular signaling pathways.
Protein Tyrosine Kinase and JSP-1 Inhibition:
Rhodanine-based compounds have been synthesized and identified as novel, potent, and selective inhibitors of the dual-specificity phosphatase (DSP) family member JNK-stimulating phosphatase-1 (JSP-1). nih.govresearchgate.netnih.gov DSPs are a subclass of the protein tyrosine phosphatase (PTP) family. nih.gov The inhibitory action of rhodanine derivatives on JSP-1 suggests their potential utility in treating inflammatory and proliferative disorders. nih.govresearchgate.net For example, a series of rhodanine-based inhibitors has been shown to be effective against JSP-1. nih.gov While specific data for 3-(4-chloro-m-tolyl)-rhodanine is not available, the general activity of the rhodanine scaffold against protein tyrosine phosphatases is a significant area of research. nih.govnih.gov
Bcr-Abl, and PI3Kα Inhibition:
Currently, there is no specific information in the public domain regarding the inhibitory effects of Rhodanine, 3-(4-chloro-m-tolyl)- or its close derivatives on Bcr-Abl or PI3Kα kinases.
EGFR Inhibition:
Recent research has highlighted the potential of rhodanine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govf1000research.com For instance, a series of rhodanine-piperazine hybrids were designed and evaluated for their anticancer activity by targeting key tyrosine kinases, including EGFR. nih.gov Molecular docking studies of some of these hybrids showed favorable binding interactions with EGFR. nih.gov Another study focused on combining the rhodanine scaffold with a 4-(phenylamino)-quinazoline moiety, which resulted in potent antiproliferative activities against cancer cell lines, with some compounds showing significant EGFR inhibitory activity. nih.gov These findings underscore the potential of the rhodanine scaffold in the design of new EGFR inhibitors. nih.govnih.gov
Investigation of Macromolecular Interactions
Binding to Specific Protein Targets (e.g., Hck)
There is no publicly available data on the specific binding interactions of Rhodanine, 3-(4-chloro-m-tolyl)- with protein targets such as the Hematopoietic Cell Kinase (Hck). However, the general ability of rhodanine derivatives to bind to the active sites of various enzymes, particularly kinases and phosphatases, has been established through molecular docking studies. nih.gov
Interaction with Nucleic Acids and Their Repercussions in vitro
The interaction of rhodanine derivatives with DNA has been a subject of investigation. One study reported on the interaction between a new rhodanine derivative, 3-(4'-methylphenyl)-5-(2'-sulfophenylazo) rhodanine (4MRASP), and deoxyribonucleic acid (DNA). nih.gov The study found that the presence of DNA significantly enhanced the light scattering intensity of the rhodanine derivative, suggesting a strong interaction. nih.gov The mechanism of this interaction was proposed to involve a shift from hydrophobic forces to electrostatic forces in the presence of a surfactant. nih.gov
Furthermore, some rhodanine derivatives have been designed as DNA intercalating agents. acs.org For example, N-rhodanine glycoside derivatives have been evaluated for their antitumor activity through both Topo II inhibition and DNA intercalation. acs.org Another novel rhodanine derivative, BTR-1 (5-benzilidene-3-ethyl rhodanine), was found to affect DNA replication by inducing a block at the S phase of the cell cycle and causing DNA strand breaks, which are indicative of apoptosis. nih.gov These studies suggest that the rhodanine scaffold can be modified to interact with nucleic acids, leading to significant biological consequences.
Cellular Pathway Modulation Studies in vitro (Non-Phenotypic Activity)
Research has shown that rhodanine derivatives can modulate cellular pathways, often leading to the induction of apoptosis. For example, the rhodanine derivative BTR-1 has been shown to induce growth inhibition followed by apoptosis in a leukemic cell line. nih.gov This was associated with an increase in reactive oxygen species (ROS) production and DNA strand breaks. nih.gov Other studies have also pointed to the ability of rhodanine derivatives to induce apoptosis through the modulation of key signaling proteins. nih.gov While these studies demonstrate the potential of the rhodanine scaffold to modulate cellular pathways, specific non-phenotypic activity studies for Rhodanine, 3-(4-chloro-m-tolyl)- are not currently available.
Modulators of Cellular Signaling Cascades
Rhodanine derivatives have been identified as modulators of various cellular signaling cascades, often in the context of cancer research. Their ability to interfere with key signaling pathways contributes to their observed anti-proliferative and cytotoxic effects.
One significant area of investigation involves the impact of rhodanine derivatives on cell cycle regulation. For instance, certain rhodanine analogues have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. A study on a series of rhodanine derivatives revealed that a particularly potent compound could significantly induce cell cycle arrest in the G2 and M phases in MDA-MB-231 human breast cancer cells. The cell population in these phases increased dramatically from 10.42% in untreated cells to 22.84% in treated cells, indicating a substantial interference with the cell division process. researchgate.net
Furthermore, some rhodanine derivatives have been investigated as inhibitors of specific enzymes within signaling pathways. For example, derivatives have been designed and synthesized to act as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov Carbonic anhydrases are involved in various physiological processes, including pH regulation, and their dysregulation is implicated in several diseases, including cancer. The inhibition of these enzymes can disrupt the tumor microenvironment and impede cancer cell survival.
The general mechanism often involves the rhodanine core acting as a versatile scaffold, allowing for substitutions at the N-3 and C-5 positions. These modifications enable the tuning of the molecule's electronic and steric properties to achieve specific interactions with biological targets, thereby modulating their activity and downstream signaling events. researchgate.net
Interference with Protein-Protein Interactions
A growing area of interest in drug discovery is the targeting of protein-protein interactions (PPIs), which are fundamental to most cellular processes. nih.gov The rhodanine scaffold has emerged as a promising starting point for the development of small molecule inhibitors of PPIs. nih.gov
One notable example is the development of rhodanine derivatives as inhibitors of the interaction between the HIV-1 integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75). nih.gov This interaction is crucial for the integration of the viral DNA into the host genome. Through virtual screening, docking studies, and subsequent synthesis, researchers have identified rhodanine derivatives that can effectively disrupt this PPI. The mechanism of inhibition often involves the rhodanine derivative binding to a pocket at the interface of the protein dimer, thereby preventing the binding of the natural protein partner. nih.gov
The versatility of the rhodanine scaffold allows for the strategic placement of various substituents that can mimic the key interacting residues of one of the protein partners. This molecular mimicry enables the rhodanine derivative to competitively inhibit the formation of the protein-protein complex.
| Rhodanine Derivative Target | Interaction Inhibited | Therapeutic Area |
| Rhodanine-based compounds | HIV-1 Integrase (IN) - LEDGF/p75 | Antiviral (HIV) |
This table is generated based on findings from studies on rhodanine derivatives.
Induction of Specific Biochemical Responses in Cell Lines
In vitro studies have demonstrated that rhodanine derivatives can elicit a range of specific biochemical responses in various cell lines, often leading to anti-proliferative or cytotoxic outcomes.
A prominent response induced by certain rhodanine derivatives is apoptosis, or programmed cell death. In MDA-MB-231 cells, a potent rhodanine analogue was shown to increase the cell population in both the early and late stages of apoptosis. researchgate.net This suggests that the compound activates the intrinsic or extrinsic apoptotic pathways, leading to the controlled elimination of cancer cells.
Another significant biochemical effect observed is the inhibition of tubulin polymerization. researchgate.net Tubulin is a key component of microtubules, which are essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, these rhodanine derivatives can disrupt the cytoskeleton and arrest cells in mitosis, ultimately leading to cell death. One such derivative demonstrated the ability to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net
The table below summarizes some of the biochemical responses induced by rhodanine derivatives in specific cell lines.
| Rhodanine Derivative | Cell Line | Biochemical Response | Observed Effect |
| Compound 4c (a rhodanine analogue) | MDA-MB-231 | Apoptosis Induction | Increased population in early and late apoptotic stages |
| Compound 4c (a rhodanine analogue) | MDA-MB-231 | Tubulin Polymerization Inhibition | IC50 of 17 ± 0.3 μM |
This table is based on data for a specific rhodanine derivative, Compound 4c, as reported in the cited literature.
Structure-Mechanism Relationships in Biological Systems
The biological activity of rhodanine derivatives is intrinsically linked to their chemical structure. The rhodanine core itself, a five-membered heterocyclic ring, provides a rigid framework that can be functionalized at multiple positions to modulate its interaction with biological targets.
The N-3 position of the rhodanine ring is a common site for substitution. The nature of the substituent at this position can significantly influence the compound's properties. For example, the introduction of a 4-chloro-m-tolyl group, as in the titular compound, introduces specific steric and electronic features that will dictate its binding affinity and selectivity for its biological target(s). The chlorine atom, being an electron-withdrawing group, can affect the electron density of the aromatic ring and participate in halogen bonding, while the methyl group adds hydrophobicity and steric bulk.
The C-5 position is another critical point for modification, often involving a Knoevenagel condensation to introduce a substituted benzylidene group or other moieties. These substituents can extend into binding pockets of target proteins and form crucial interactions, such as hydrogen bonds and hydrophobic interactions, which are key determinants of inhibitory activity. For instance, in the development of rhodanine-based inhibitors of HIV-1 integrase, the substituents on the rhodanine scaffold are designed to occupy the binding site of the LEDGF/p75 protein. nih.gov
The relationship between the structure and the mechanism is often elucidated through techniques like molecular docking and dynamic simulations, which can predict the binding modes of these compounds and guide the synthesis of more potent and selective derivatives. nih.gov These computational approaches, combined with experimental data from in vitro assays, allow for the establishment of a clearer understanding of how the specific chemical features of a rhodanine derivative translate into its observed biological effects.
Structure Activity Relationship Sar and Rational Design Principles for Rhodanine, 3 4 Chloro M Tolyl Analogs
Impact of Substituents on the 4-chloro-m-tolyl Moiety on Biological Interactions
The N-3 position of the rhodanine (B49660) ring is a critical site for substitution, and the nature of the substituent, such as the 4-chloro-m-tolyl group, significantly dictates the molecule's biological profile. The electronic and steric properties of this aryl moiety are pivotal for target engagement.
The 4-chloro-m-tolyl group possesses a unique combination of features: the electron-withdrawing chlorine atom and the electron-donating, sterically influential methyl group. The presence of a chlorine atom on an aromatic ring is known to modulate a compound's lipophilicity, acidity, and steric profile, which can substantially improve its intrinsic biological activity. eurochlor.org In some cases, a chloro substituent is essential for the activity of a compound. eurochlor.org For instance, in a series of N-3 substituted rhodanines, a 2-chlorophenyl group at the N-3 position conferred potent anticancer activity. When this was replaced by less electron-withdrawing or more flexible groups like cyclohexyl or benzyl, a decline in inhibitory activity was observed. nih.gov This suggests that a halogenated, rigid aryl substituent at the N-3 position is favorable for certain biological targets.
The position of the substituents on the phenyl ring is also crucial. The "meta" (3-position) methyl group and "para" (4-position) chloro group in the 3-(4-chloro-m-tolyl) moiety create a specific electronic and steric fingerprint that influences how the molecule fits into a target's binding pocket. Altering the position of the chlorine (e.g., to the ortho or meta position) or the methyl group would likely alter this fit and, consequently, the biological activity. Similarly, replacing the chlorine with other halogens (e.g., fluorine, bromine) or the methyl group with other alkyl or alkoxy groups would modulate the electronic and hydrophobic character, leading to different potencies and selectivities. Studies on quinazolinone-based rhodanines have shown that bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a 3-phenyl ring can enhance cytotoxic activity. researchgate.net
Role of Modifications at the Rhodanine C-5 Position on Target Affinity
The C-5 position of the rhodanine ring is highly reactive and serves as a primary point for introducing diversity to modulate target affinity and potency. nih.gov It is typically functionalized via a Knoevenagel condensation reaction, often resulting in an exocyclic double bond that extends the conjugation of the system and provides a key interaction point with biological targets. researchgate.net
The substituent at the C-5 position has a profound impact on the biological activity of rhodanine analogs. For example, in the pursuit of inhibitors for the phosphatase of regenerating liver (PRL-3), a C-5 benzylidene rhodanine derivative demonstrated an IC50 value of 0.9 µM, whereas the corresponding 5-naphthylidene analog was less potent with an IC50 of 1.7 µM. nih.gov This highlights that even subtle changes in the size and electronics of the C-5 aryl-methylene group can significantly affect inhibitory potency.
Further evidence underscores the importance of the C-5 substitution pattern in determining anticancer activity. A C-5-(2-fluorobenzylidene) substituted rhodanine analog showed remarkable potency against A549, H460, and HT29 cancer cell lines, with IC50 values of 0.8, 1.3, and 2.8 μM, respectively, proving much more effective than related structures. nih.gov This confirms that the level of antitumor activity is strongly dependent on the specific substitution at the C-5 position. nih.gov In many cases, 3,5-disubstituted rhodanine derivatives exhibit superior and more selective cytotoxicity against cancer cell lines compared to their N-3-substituted counterparts, suggesting a synergistic or additive contribution from both substitution points. nih.gov
| Compound | C-5 Substituent | Target/Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| Analog 1 | Benzylidene | PRL-3 | 0.9 µM | nih.gov |
| Analog 2 | Naphthylidene | PRL-3 | 1.7 µM | nih.gov |
| Analog 3 | 2-Fluorobenzylidene | A549, H460, HT29 | 0.8, 1.3, 2.8 µM | nih.gov |
Influence of Linkers and Hybridization on Biological Activity Profiles
A powerful strategy in modern drug design involves creating hybrid molecules where two or more pharmacophores are linked together to interact with multiple targets or different sites on a single target. The rhodanine scaffold is an excellent platform for this approach, with linkers typically extending from the C-5 or N-3 positions.
Other successful hybrid designs include:
Rhodanine-Quinoline Hybrids : These have been developed as potent antibacterial agents. By linking a quinoline (B57606) moiety to the rhodanine scaffold, researchers created compounds with high efficacy against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov
Rhodanine-Piperazine Hybrids : Designed to target tyrosine kinases in breast cancer, these hybrids have shown promising activity. nih.gov A compound featuring a bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene group at the C-5 position was particularly effective against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov
Rhodanine-Benzoimidazole Hybrids : Rational design, guided by docking studies, led to the creation of a potent pan-Pim kinases inhibitor with a rhodanine-benzoimidazole structure. nih.gov This hybrid emerged from the optimization of an initial rhodanine-benzylidene hit. nih.gov
Development of Lead Compounds Based on SAR Insights
The journey from an initial "hit" compound to a viable "lead" for drug development is guided by SAR insights. The rhodanine scaffold has proven to be a fertile ground for this process. Screening campaigns often identify rhodanine derivatives as initial hits, which are then systematically optimized to enhance potency, selectivity, and drug-like properties. nih.govnih.gov
A clear example of this process is the development of a pan-Pim kinases inhibitor. A screening effort first identified a rhodanine-benzylidene compound as a hit. nih.gov Using this initial structure and computer-aided docking analysis, researchers rationally designed a second-generation inhibitor. They replaced the benzylidene moiety with a benzoimidazole structure linked to the C-5 position, resulting in a new lead compound with significantly improved potency (IC50 values in the low nanomolar range) and selectivity for Pim kinases. nih.gov This new lead demonstrated potent anti-proliferative effects in both solid and hematological cancer cell lines, validating the SAR-driven optimization strategy. nih.gov
Similarly, a series of rhodanine derivatives were synthesized and evaluated as PRL-3 phosphatase inhibitors. This work identified a benzylidene rhodanine derivative as a promising lead compound with an IC50 of 0.9 µM and activity in cell-based invasion assays. nih.gov This lead provides a strong foundation for further optimization to develop clinical candidates. The development of rhodanine-quinoline hybrids as antibacterial agents also followed this path, where initial hits were modified to identify leads like compounds 6g and 8c, which exhibited potent activity against multidrug-resistant bacteria at non-cytotoxic concentrations. nih.gov These examples underscore the power of applying SAR principles to evolve simple rhodanine-based hits into highly promising lead compounds for a variety of diseases.
Exploration of Non Biological Applications and Material Science Relevance
Application in Dye-Sensitized Solar Cells (DSSCs)
The general principle involves the photo-excitation of the dye, followed by the injection of an electron from the dye's excited state into the conduction band of the semiconductor. The rhodanine (B49660) acceptor group plays a crucial role in this process by facilitating electron transfer and providing a strong anchor to the semiconductor surface.
Table 1: Photovoltaic Performance of Representative Rhodanine Dyes in DSSCs
| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | η (%) | Reference |
| NKX-2569 | 12.9 | 0.71 | 0.74 | 6.8 | researchgate.net |
| L0 | Not Specified | Not Specified | Not Specified | 2.7 | |
| L1 | Not Specified | Not Specified | Not Specified | 2.3 | |
| L2 | Not Specified | Not Specified | Not Specified | 1.7 |
Note: The dyes listed are derivatives of rhodanine, not "Rhodanine, 3-(4-chloro-m-tolyl)-". Data is provided to illustrate the potential of the rhodanine scaffold in DSSCs.
Potential as Chemical Probes or Sensors
The rhodanine scaffold has been effectively utilized in the design of chemosensors for the detection of various metal ions. researchgate.net These sensors often operate on principles such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). While specific sensor applications of "Rhodanine, 3-(4-chloro-m-tolyl)-" have not been reported, numerous studies on other rhodanine derivatives highlight the potential of this class of compounds.
For example, rhodanine derivatives have been developed as selective fluorescent "turn-on" or "turn-off" sensors for ions like Zn²⁺, Cd²⁺, Ag⁺, and Hg²⁺. acs.orgresearchgate.net The binding of the metal ion to the rhodanine moiety can alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. The selectivity of these sensors can be tuned by modifying the substituents on the rhodanine ring and by incorporating specific recognition units.
A study on triarylamine rhodanine derivatives demonstrated their use as red-emissive sensors for the discriminative detection of Ag⁺ and Hg²⁺ ions in aqueous solutions. acs.org The interaction with these ions resulted in a distinct colorimetric and fluorescent response, allowing for their visual and instrumental detection at parts-per-million (ppm) levels. acs.org
Table 2: Detection Limits of Representative Rhodanine-Based Chemosensors
| Analyte | Detection Limit | Method | Reference |
| Zn²⁺ | 1.07 μM | Fluorescence | researchgate.net |
| Cd²⁺ | 1.37 μM | Fluorescence | researchgate.net |
| Ag⁺ | 0.06 ppm | Colorimetric/Fluorescence | acs.org |
| Hg²⁺ | 0.02 ppm | Colorimetric/Fluorescence | acs.org |
Note: The sensors listed are based on rhodanine derivatives, not specifically "Rhodanine, 3-(4-chloro-m-tolyl)-".
Use in Catalysis or Organic Synthesis Methodologies
The primary role of "Rhodanine, 3-(4-chloro-m-tolyl)-" and its analogues in the context of organic synthesis is typically as a building block rather than a catalyst. The rhodanine ring itself is synthesized through various condensation reactions. A notable and efficient method for the synthesis of rhodanine derivatives involves a catalyst- and additive-free multicomponent reaction of amines, carbon disulfide (CS₂), and α-ester sulfoxonium ylides in methanol. rsc.orgrsc.org This approach offers a straightforward and high-yielding route to a variety of functionalized rhodanines. rsc.orgrsc.org
The synthesis of "Rhodanine, 3-(4-chloro-m-tolyl)-" would likely proceed through the reaction of 4-chloro-m-toluidine with carbon disulfide, followed by reaction with an α-haloacetic acid and subsequent cyclization. The reactivity of the C-5 methylene (B1212753) group in the rhodanine ring allows for further functionalization, most commonly through Knoevenagel condensation with aldehydes and ketones. This reactivity is fundamental to the synthesis of many of the rhodanine derivatives used in the applications discussed in this article.
While the direct use of "Rhodanine, 3-(4-chloro-m-tolyl)-" as a catalyst is not documented, the broader field of organocatalysis is continually expanding, and the potential for heterocyclic compounds like rhodanines to act as catalysts in specific reactions remains an area for future exploration.
Integration into Advanced Functional Materials
The integration of rhodanine derivatives into advanced functional materials is an emerging area of research, driven by the versatile properties of the rhodanine scaffold. Their application in DSSCs and chemical sensors, as detailed above, represents their incorporation into functional material systems.
Beyond these applications, the ability of rhodanine derivatives to form self-assembled monolayers on various surfaces could be exploited in the development of smart coatings, molecular electronics, and biocompatible materials. The presence of the thione group and the active methylene group provides sites for coordination with metal surfaces or for further chemical modification, enabling their integration into more complex material architectures.
The investigation of rhodanine-containing polymers and nanoparticles could also lead to the development of novel materials with tailored optical, electronic, and responsive properties. For instance, polymers incorporating the "Rhodanine, 3-(4-chloro-m-tolyl)-" moiety could exhibit interesting photophysical behaviors or be responsive to specific stimuli, making them suitable for applications in areas such as light-emitting diodes (LEDs), electrochromic devices, or drug delivery systems. However, it is important to reiterate that such applications for this specific compound are currently speculative and require further research.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of rhodanine (B49660) derivatives typically involves established methods like the Knoevenagel condensation. nih.gov However, future efforts for producing Rhodanine, 3-(4-chloro-m-tolyl)- should prioritize green chemistry principles to enhance both efficiency and environmental sustainability.
Promising strategies include:
Tandem Protocols in Aqueous Media: A significant advancement would be the adoption of one-pot tandem reactions, such as an aldol (B89426) condensation-thia-Michael addition protocol, which can be performed in an aqueous diethylamine (B46881) medium. rsc.org This approach simplifies operations, often leading to high yields (82-96% for related compounds) and easy product isolation via filtration, thereby minimizing the use of volatile organic solvents. rsc.org
Optimization of Reaction Conditions: A systematic study of various solvents, bases, and temperature conditions for the key condensation steps can lead to optimized protocols that maximize yield and purity while reducing reaction times and energy consumption.
Table 1: Comparison of Synthetic Approaches for Rhodanine Derivatives
| Method | Catalyst/Medium | Key Advantages | Yields (Reported for Analogs) | Reference |
| Knoevenagel Condensation | Dimethylamino pyridine (B92270) (DMAP) | Well-established, versatile | Moderate to excellent | nih.gov |
| Aldol-thia-Michael Tandem | Aqueous Diethylamine | Green, simple work-up, high yields | 82-96% | rsc.org |
| Passerini Multicomponent Reaction | TMG-SiO2 NPs | Reusable catalyst, atom economy | Good | researchgate.net |
Deeper Mechanistic Elucidation of Biological Interactions through Advanced Biophysical Techniques
While many rhodanine derivatives are known to be biologically active, their mechanisms of action are often not fully understood, and some have been flagged as pan-assay interference compounds (PAINS). researchgate.net To validate Rhodanine, 3-(4-chloro-m-tolyl)- as a legitimate therapeutic lead, it is crucial to employ advanced biophysical techniques to rigorously characterize its interactions with biological targets. nih.gov
Future mechanistic studies should incorporate the following methods:
Surface Plasmon Resonance (SPR): SPR can provide real-time, label-free data on the kinetics (association and dissociation rates) and affinity of the compound binding to a target protein, helping to confirm direct interaction. nih.gov
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry), which is the gold standard for confirming binding events in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the compound are in close contact with the target protein, offering structural insights into the binding mode. researchgate.net
X-ray Crystallography: Obtaining a co-crystal structure of Rhodanine, 3-(4-chloro-m-tolyl)- bound to its target enzyme would provide definitive, high-resolution evidence of the binding site and the specific molecular interactions, guiding further structure-based drug design. researchgate.net
Affinity Selection Mass Spectrometry (AS-MS): This high-throughput technique can be used in the early stages to rapidly identify protein targets from a complex biological mixture, helping to uncover novel mechanisms of action. nih.gov
Computational Design of Rhodanine, 3-(4-chloro-m-tolyl)- Analogs with Enhanced Specificity
Computational chemistry offers powerful tools to accelerate the optimization of lead compounds. scirp.orgbepls.com Starting with the Rhodanine, 3-(4-chloro-m-tolyl)- scaffold, in silico methods can be used to design novel analogs with improved potency and, critically, enhanced specificity for their intended biological target, thereby minimizing off-target effects.
Key computational strategies include:
Structure-Based Virtual Screening and De Novo Design: If a target structure is known, docking studies can predict the binding orientation of the parent compound. This can be followed by de novo design, where the core scaffold is used as a seed structure to "grow" new functionalities that optimize interactions within the binding pocket, a technique successfully used to design novel rhodanine-based inhibitors. biorxiv.org
3D-QSAR and Pharmacophore Modeling: In the absence of a target structure, a set of active and inactive analogs can be used to build a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. scirp.org This model can define the essential structural features (pharmacophore) required for activity, guiding the design of new molecules with predicted high potency. scirp.org
ADME/Tox Prediction: In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of designed analogs at a very early stage. bepls.com This allows researchers to prioritize the synthesis of compounds with favorable drug-like profiles.
Exploration of New Application Areas Beyond Current Scope
The rhodanine chemical scaffold is associated with an exceptionally broad range of biological activities. mdpi.comresearchgate.net While the specific activities of Rhodanine, 3-(4-chloro-m-tolyl)- are yet to be extensively defined, the known activities of its chemical cousins suggest several promising therapeutic areas for future investigation.
Potential application areas to explore include:
Anticancer Agents: Rhodanine derivatives have been identified as inhibitors of various targets relevant to oncology, including DNA polymerase λ and protein tyrosine phosphatases like PRL-3. mdpi.comnih.gov Investigations could assess the cytotoxicity of Rhodanine, 3-(4-chloro-m-tolyl)- against various cancer cell lines.
Antimicrobial Agents: Numerous rhodanine compounds have demonstrated potent activity against bacteria, including multidrug-resistant strains like MRSA, by inhibiting key enzymes such as the enoyl-acyl carrier protein reductase (InhA). researchgate.netnih.govnih.gov The subject compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov
Antiviral Inhibitors: The rhodanine core is present in inhibitors of viral enzymes, including HIV-1 integrase and hepatitis C virus NS5B polymerase. researchgate.netnih.gov This precedent supports the evaluation of Rhodanine, 3-(4-chloro-m-tolyl)- in relevant antiviral assays.
Neuroprotective Agents: Recently, rhodanine-based compounds have been designed to inhibit the aggregation of proteins like tau and α-synuclein, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov This opens a novel and exciting avenue for exploring the potential of this compound in neuropharmacology.
Synergistic Approaches Combining Synthetic Chemistry with Computational and Biological Research
The most rapid and effective path to drug discovery lies in the tight integration of multiple scientific disciplines. Future research on Rhodanine, 3-(4-chloro-m-tolyl)- should be built on a synergistic feedback loop where computational predictions guide synthetic efforts, and the resulting compounds are then subjected to rigorous biological and biophysical testing.
This integrated workflow would proceed as follows:
Initial Screening: Synthesize Rhodanine, 3-(4-chloro-m-tolyl)- using an efficient, sustainable route and perform broad biological screening to identify initial areas of activity (e.g., anticancer, antibacterial). nih.gov
Computational Modeling: Based on the initial hits, use computational tools to design a focused library of analogs predicted to have higher potency and better ADME properties. biorxiv.orgresearchgate.net
Targeted Synthesis: Synthesize the small, prioritized library of computationally designed analogs. researchgate.netnih.gov
Biological and Biophysical Validation: Evaluate the new compounds in biological assays. For the most promising candidates, use advanced biophysical techniques (SPR, ITC, NMR) to confirm direct target engagement and elucidate the mechanism of action. researchgate.netnih.gov
Iterative Optimization: Feed the experimental results back into the computational models to refine them, leading to a new generation of more potent and specific compounds. This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery. researchgate.net
By adopting these future-focused research directions, the scientific community can systematically explore the therapeutic potential of Rhodanine, 3-(4-chloro-m-tolyl)-, potentially translating a promising chemical scaffold into a valuable pharmacological agent.
Q & A
Q. What are the most efficient synthetic methods for 3-(4-chloro-m-tolyl)rhodanine derivatives in academic research?
Microwave-assisted synthesis using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride, [BMI]Cl) under aqueous conditions provides high yields (59–83%) in 10 minutes. This method avoids prolonged reaction times and excessive organic solvents, making it environmentally favorable. Key parameters include a 3:1 molar ratio of 3-methylrhodanine to aromatic aldehydes and microwave power at 160 W .
Q. How can researchers characterize the structural integrity of newly synthesized rhodanine derivatives?
Use spectroscopic techniques such as H/C NMR, IR, and mass spectrometry for functional group confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities. Reproducibility requires detailed reporting of solvent systems, reaction temperatures, and purification steps (e.g., column chromatography with silica gel) .
Q. What in vitro assays are suitable for preliminary biological screening of 3-(4-chloro-m-tolyl)rhodanine derivatives?
Standard assays include:
- Antioxidant activity : DPPH, ABTS, and nitric oxide (NO) radical scavenging assays (IC values compared to ascorbic acid) .
- Antiviral activity : NS5B polymerase inhibition (HCV) at 250 µM, with follow-up IC determination for hits .
- Anticancer activity : MTT assays against tumor cell lines (e.g., Pim-1 kinase inhibition) .
Advanced Research Questions
Q. How do substituent positions on the rhodanine core influence biological activity against targets like HCV NS5B?
Structure-activity relationship (SAR) studies reveal:
- Meta-substitution (e.g., 3-CF) enhances inhibitory activity compared to para-substitution (IC = 50.9 µM vs. 55.2 µM).
- Halogen substitution (e.g., 3-Br) improves potency by 2.5-fold (IC = 20.2 µM).
- Bulky substituents (e.g., 2,4-dichlorophenyl) further increase activity (IC = 17.9 µM) .
Table 1 : Substituent Effects on HCV NS5B Inhibition
| Compound | Substituent Position | IC (µM) |
|---|---|---|
| 3 | Para-CF | 55.2 |
| 5 | Meta-CF | 50.9 |
| 6 | Meta-Br | 20.2 |
| 7 | 2,4-Dichlorophenyl | 17.9 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Computational validation : Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like HCV NS5B or Pim-1 kinase.
- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to confirm mechanistic consistency .
- Meta-analysis : Compare substituent effects across studies to identify trends (e.g., electron-withdrawing groups enhancing antioxidant activity) .
Q. How can hybrid rhodanine derivatives be designed for dual antitrypanosomal and antitumor activity?
- Molecular hybridization : Integrate rhodanine with pharmacophores like pyrazole or NSAID diclofenac. For example, 5-(3,5-di-aryl-4,5-dihydropyrazol-1-ylmethylene)-rhodanine hybrids show dual inhibition of Trypanosoma brucei (IC = 0.6–0.7 mM) and tumor cell lines (e.g., c-Myc-Max pathway) .
- In vitro testing : Prioritize compounds with low cytotoxicity (CC > 100 µM) in non-cancerous cell lines (e.g., HEK-293) .
Q. What methodologies optimize reaction conditions for rhodanine derivative synthesis?
- Design of Experiments (DoE) : Vary parameters like catalyst load (0.5–2.0 equiv), solvent polarity (water vs. ethanol), and microwave power (80–200 W) to maximize yield.
- Green chemistry metrics : Calculate E-factor (waste/product ratio) and atom economy to compare methods. For example, [BMI]Cl-catalyzed synthesis reduces E-factor by 40% compared to traditional methods .
Methodological Best Practices
- Reproducibility : Archive raw spectral data (e.g., NMR FID files) and crystallization conditions (e.g., solvent mixtures, temperature gradients) in supplementary materials .
- Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate electronic properties (HOMO/LUMO) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
